
氯喹二酒石酸盐
描述
Chloroquine diorotate is a derivative of chloroquine, which is a medication primarily used to prevent and treat malaria . It has been successfully used to treat several infectious diseases, rheumatological diseases, and other immunological diseases . The molecular formula of Chloroquine diorotate is C28H34ClN7O8 .
Synthesis Analysis
The synthesis of Chloroquine and its analogs has been a topic of interest in pharmaceutical research . High-Performance Liquid Chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine in pharmaceutical products and biological samples .Molecular Structure Analysis
The molecular structure of Chloroquine diorotate is complex, with a molecular formula of C28H34ClN7O8 and an average mass of 632.065 Da . The structure includes a 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine .Chemical Reactions Analysis
The chemical reactions involving Chloroquine diorotate are complex and are often analyzed using HPLC methods . These methods are used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of Chloroquine diorotate have been studied using various methods . HPLC methods have been used to determine the physicochemical properties of chloroquine .科学研究应用
COVID-19 治疗: 氯喹已被探索作为 COVID-19 的潜在治疗方法。研究表明它在体外限制 SARS-CoV-2(引起 COVID-19 的病毒)复制的功效及其在 COVID-19 相关肺炎中的潜在益处 (Touret & de Lamballerie, 2020), (Gao, Tian, & Yang, 2020), (Meo, Klonoff, & Akram, 2020).
抗癌应用: 已发现氯喹可以增强各种癌症治疗中的化疗效果。它抑制肿瘤细胞可能用来抵抗化疗的多药耐药泵和自噬等机制 (Pascolo, 2016).
耳毒性担忧: 氯喹的使用引起了对其耳毒性作用的担忧,特别是在 COVID-19 大流行期间处方增加的情况下。研究报告了可能由氯喹引起的听力损失的病例 (Fernandes, Vernier, Dallegrave, & Machado, 2022).
超越疟疾的抗病毒作用: 氯喹的抗病毒特性超越了疟疾治疗,显示出对抗其他病毒感染的潜力。它的免疫调节作用在管理艾滋病毒和严重急性呼吸综合征等病毒性疾病中尤为重要 (Savarino, Boelaert, Cassone, Majori, & Cauda, 2003).
精神症状作为副作用: 有证据表明氯喹治疗可能导致严重的精神症状作为罕见的副作用,这种症状可能持续数月 (Telgt, van der Ven, Schimmer, Droogleever-Fortuyn, & Sauerwein, 2005).
非疟疾疾病中的应用: 氯喹及其类似物因其对多种非疟疾疾病的有效性而得到认可,包括自身免疫性疾病和某些类型的癌症。它的免疫调节和免疫抑制作用在这些疾病的管理中很重要 (Al-Bari, 2015).
体外抑制 SARS-CoV: 氯喹已被确定为体外有效抑制 SARS-CoV 复制的药物,表明其在治疗和预防严重急性呼吸综合征中的潜在用途 (Keyaerts, Vijgen, Maes, Neyts, & Van Ranst, 2004).
COVID-19 临床试验: 通过各种临床试验,全球都在努力测试氯喹在治疗 COVID-19 中的疗效 (Cortegiani, Ingoglia, Ippolito, Giarratano, & Einav, 2020).
治疗新发病毒性疾病的潜力: 氯喹类似物在治疗新发病毒性疾病方面显示出前景,为这些感染的预防和治疗提供了潜在策略 (Al-Bari, 2017).
恶性疟原虫对氯喹的耐药性: 恶性疟原虫对氯喹的耐药性不断增强构成了重大挑战,需要制定新的治疗策略 (Price 等人,2014).
安全和危害
未来方向
There is growing interest in the repurposing of Chloroquine and its derivatives for the treatment of diseases other than malaria, especially autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis . Ongoing clinical trials will probably extend the current indications of these drugs .
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2C5H4N2O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-3-1-2(4(9)10)6-5(11)7-3/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFAROUKVNKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936779 | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroquine diorotate | |
CAS RN |
16301-30-7 | |
| Record name | Chloroquine diorotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016301307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE DIOROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RO28BA0DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



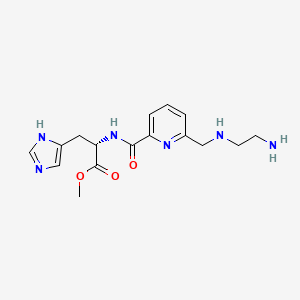
![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)
![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/no-structure.png)
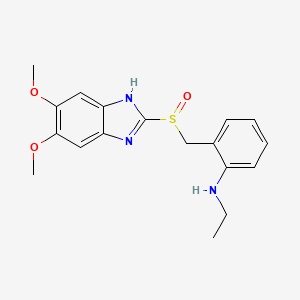


![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
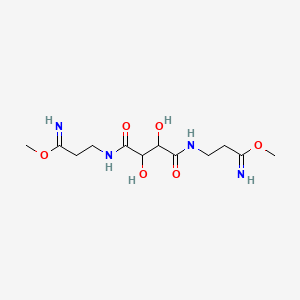
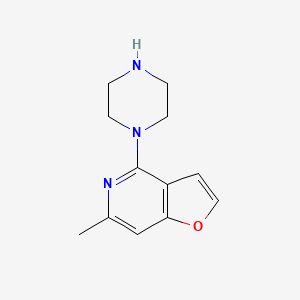
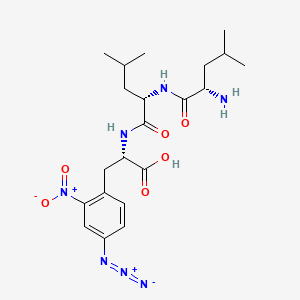
![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)
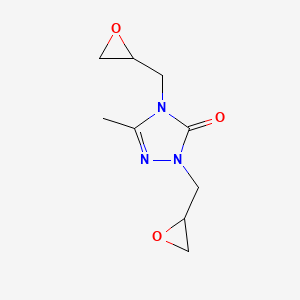

![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)